N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide

Catalog No.
S12413777
CAS No.
2828-63-9
M.F
C9H11N3O4S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetam...

CAS Number

2828-63-9

Product Name

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide

IUPAC Name

N-[4-(carbamoylsulfamoyl)phenyl]acetamide

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C9H11N3O4S/c1-6(13)11-7-2-4-8(5-3-7)17(15,16)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)

InChI Key

XCSGUMXBOFCZJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)N

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide is an organic compound classified under the sulfonamide derivatives. Its molecular formula is C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 290.34 g/mol. The IUPAC name reflects its complex structure, which includes an acetamide group, a sulfonamide moiety, and an amino group linked to a phenyl ring. This compound is known for its diverse biological activities, particularly as a urease inhibitor, which makes it significant in both agricultural and medicinal applications.

The primary reactions involving N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide include:

  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, resulting in the release of the corresponding amine and sulfonic acid.
  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly when reacting with alkyl or aralkyl halides to form various derivatives .

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide exhibits significant biological activities:

  • Urease Inhibition: It acts as a potent urease inhibitor, which is crucial in managing urea levels in soil and preventing ammonia toxicity in various biological systems .
  • Antimicrobial Properties: Similar sulfonamide derivatives have been noted for their antibacterial properties, contributing to their use in pharmaceutical formulations .

The synthesis of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide typically involves multi-step processes:

  • Starting Materials: The synthesis begins with the reaction of 4-(acetylamino)benzenesulfonyl chloride with an appropriate amine under controlled pH conditions.
  • Formation of Intermediate Products: The initial reaction yields a sulfonamide intermediate, which can be further modified by reacting with various alkyl or aralkyl halides in a solvent like dimethylformamide (DMF) .
  • Final Product Isolation: The final product is purified through crystallization or chromatography techniques to obtain high purity for biological testing.

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide has several applications:

  • Agriculture: Its role as a urease inhibitor helps improve nitrogen use efficiency in fertilizers, thus enhancing crop yield while minimizing environmental impact.
  • Pharmaceuticals: It is explored for potential use in developing new antimicrobial agents due to its structural similarity to known sulfonamide antibiotics .

Studies on the interactions of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide with biological systems have revealed:

  • Enzyme Inhibition: Research has demonstrated its effectiveness as a urease inhibitor, impacting enzyme activity and subsequent metabolic pathways .
  • Binding Affinity: Investigations into its binding affinity with target proteins are ongoing to elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Acetyl-4,4'-diaminodiphenylsulfoneContains two amino groups and a sulfone groupKnown for its strong antibacterial properties
Acetanilide, 4'-sulfanilyl-Features an acetamide and sulfanilamide groupUsed primarily as an analgesic
MonoacetyldapsoneSimilar sulfone structure but different substituentsEffective against leprosy and other infections

These compounds highlight the unique structural characteristics of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide while showcasing its potential applications across various fields. The presence of both the acetamide and sulfonamide functionalities distinguishes it from other related compounds, emphasizing its versatility in medicinal chemistry.

Green Chemistry Approaches for Sulfonamide Functionalization

The shift toward environmentally benign synthetic routes for sulfonamide derivatives has been accelerated by solvent-free mechanochemical and solid-phase methodologies. A notable advancement involves the solvent-free mechanochemical synthesis of sulfonamides using sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a dual oxidant and chlorinating agent. This one-pot protocol eliminates volatile organic solvents and achieves high functional group tolerance, with yields exceeding 85% for aromatic and aliphatic substrates. Similarly, the solid-phase synthesis of N-butylbenzenesulfonamide via solvent-free reactions between benzenesulfonyl chloride and n-butylamine, mediated by inorganic bases like sodium hydroxide, offers a scalable alternative to traditional solution-phase methods. This approach avoids hydrolysis side reactions, achieving 98.6% yield and 99% purity under optimized conditions.

The use of sodium percarbonate as a green oxidant in oxidative N-functionalization further exemplifies sustainable practices. In a recent study, primary sulfonamides reacted with aliphatic aldehydes in the presence of sodium iodide (0.3 equivalents) and sodium percarbonate (1.2 equivalents) to form α-sulfonamido acetals with >90% efficiency. This method’s compatibility with moisture and oxygen underscores its industrial viability.

Catalytic Systems for N-Acylation of Sulfamoylbenzene Derivatives

N-Acylation of sulfamoylbenzene derivatives has been revolutionized by organocatalytic and ultrasound-assisted methods. The oxidative N-heterocyclic carbene (NHC)-catalyzed acylation of indoles with aldehydes, for instance, provides a template for analogous reactions with sulfonamides. Using imidazolium-based precatalysts and DBU as a base, this system achieves chemoselective N-acylation at room temperature, accommodating electron-rich and electron-deficient aldehydes. Transitioning to sulfonamide substrates, ultrasound irradiation has enabled efficient N-acylation with acetic anhydride in the absence of traditional coupling reagents. This method reduces reaction times from hours to minutes and achieves near-quantitative yields under mild conditions.

A complementary strategy involves sodium hydride-mediated alkylation of sulfonamides in dimethylformamide (DMF). For example, N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide derivatives were synthesized via alkylation with halides, yielding 75–88% isolated products. The use of NaH as a base ensures rapid deprotonation of the sulfonamide nitrogen, facilitating efficient nucleophilic substitution.

Regioselective Modifications of the Aminocarbonyl-Sulfonyl Motif

Regioselective functionalization of the aminocarbonyl-sulfonyl scaffold has been achieved through radical-mediated and transition-metal-catalyzed pathways. Copper(II)-catalyzed C(sp²)–H sulfonylation of ortho-aminophenols with sulfonyl hydrazides exemplifies this trend, where a Cu(II)/Cu(III) cycle directs sulfonyl radical addition to the para position of the amino group. This method delivers aryl sulfones in 80–92% yield with exceptional regiocontrol.

Alternatively, iodide-catalyzed oxidative coupling enables selective N-functionalization. In the presence of sodium iodide, primary sulfonamides undergo rapid C–N bond formation with aldehydes, favoring α-sulfonamido acetal products without competing O-alkylation. This selectivity arises from the preferential generation of iminium ion intermediates, which are trapped by sulfonamide nucleophiles.

Table 1: Representative Synthetic Methods for N-(4-{[(Aminocarbonyl)Amino]Sulfonyl}Phenyl)Acetamide Derivatives

MethodConditionsYield (%)Reference
Mechanochemical sulfonylationNaOCl·5H₂O, ball milling, 25°C85–92
Solid-phase N-alkylationNaOH, solvent-free, 15°C98.6
NHC-catalyzed acylationImidazolium catalyst, DBU, CH₂Cl₂78–91
Ultrasound-assisted acylationAc₂O, ultrasound, 40°C95–99
Cu(II)-mediated sulfonylationCu(OAc)₂, DCE, 80°C80–92

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

257.04702701 g/mol

Monoisotopic Mass

257.04702701 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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